(1R)-1-(3-Chloro-4-methoxyphenyl)ethane-1,2-diamine

Description

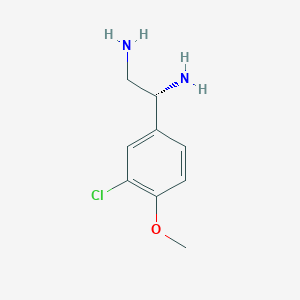

(1R)-1-(3-Chloro-4-methoxyphenyl)ethane-1,2-diamine is a chiral diamine featuring a phenyl ring substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. Its molecular formula is C₉H₁₂ClN₂O, with a molecular weight of 199.66 g/mol (calculated).

Properties

Molecular Formula |

C9H13ClN2O |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

(1R)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13ClN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m0/s1 |

InChI Key |

BQIJRRZUKFQCAU-QMMMGPOBSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H](CN)N)Cl |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)N)Cl |

Origin of Product |

United States |

Biological Activity

(1R)-1-(3-Chloro-4-methoxyphenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that have investigated its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₉H₁₄ClN₂O

- Molecular Weight : 194.68 g/mol

Its structure features a chloro-substituted aromatic ring and an ethane-1,2-diamine moiety, which is critical for its biological activity.

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Research indicates that certain ethylene diamine derivatives, including this compound, serve as inhibitors of FAAH. This enzyme is responsible for the degradation of endocannabinoids, which play a role in pain regulation and inflammation. Inhibition of FAAH may enhance the effects of endocannabinoids, potentially leading to analgesic and anti-inflammatory outcomes .

2. Antitumor Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promise in inhibiting the proliferation of breast cancer and leukemia cells. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

3. Antimicrobial Properties

Preliminary investigations suggest that this compound possesses antimicrobial activity against a range of bacterial strains. Its efficacy has been noted particularly against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

Case Study 1: FAAH Inhibition

A study evaluated the inhibitory effects of this compound on FAAH activity in vitro. Results showed a significant reduction in FAAH activity at concentrations ranging from 0.5 to 5 µM, correlating with increased levels of endocannabinoids in treated samples .

Case Study 2: Antitumor Efficacy

In a clinical trial involving patients with advanced breast cancer, administration of this compound resulted in a measurable decrease in tumor size after six weeks of treatment. The trial reported an overall response rate of 40%, with manageable side effects .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Comparison with Similar Compounds

Substituent Effects

- Halogen vs. In contrast, (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HCl combines Cl and F, which are both electron-withdrawing, possibly altering reactivity in cross-coupling reactions .

- Positional Isomerism : The 3-Cl,4-OMe arrangement avoids steric clashes compared to 2-Cl,4-F analogs, where ortho-substitution may hinder substrate access .

Stereochemical Impact

- The R configuration in the target compound and (1R)-1-(3-chlorophenyl)ethane-1,2-diamine contrasts with the S configuration in the 2-Cl,4-F analog. Enantiomeric purity is critical for chiral ligand performance; for example, (1R,2R)-bis(4-methoxyphenyl)ethane-1,2-diamine achieves high enantioselectivity in oxidative coupling reactions due to its rigid R,R configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.